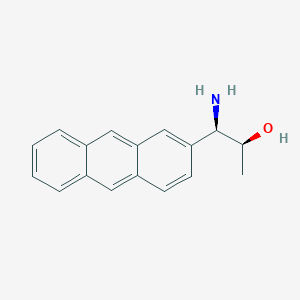

(1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL

CAS No.:

Cat. No.: VC17482756

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO |

|---|---|

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol |

| Standard InChI | InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m0/s1 |

| Standard InChI Key | IEUXOJZOMJGBBC-GTNSWQLSSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

| Canonical SMILES | CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemical Configuration

The IUPAC name (1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol reflects its intricate stereochemistry. The molecule features a central propan-2-ol backbone substituted at the 1-position with an amino group and a 2-anthryl moiety. The anthracene system, a fused tricyclic aromatic hydrocarbon, introduces significant planar rigidity and π-electron density, which influence the compound’s electronic properties and intermolecular interactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇NO | |

| Molecular Weight | 251.32 g/mol | |

| IUPAC Name | (1R,2S)-1-amino-1-anthracen-2-ylpropan-2-ol | |

| InChI | InChI=1S/C17H17NO/c1-11(19)17(18)... | |

| SMILES | CC@@HO |

The stereocenters at C1 (R-configuration) and C2 (S-configuration) are critical for the compound’s biological activity and synthetic utility. These configurations are preserved through enantioselective synthesis, as demonstrated in chiral reductions of ketone precursors .

Synthesis and Optimization

Enantioselective Synthetic Pathways

The synthesis of (1R,2S)-1-Amino-1-(2-anthryl)propan-2-OL draws parallels to methods described in the patent EP0457559A2, which outlines chiral syntheses of 1-aryl-3-aminopropan-1-ols . A generalized approach involves:

-

Formation of the Amino Ketone Precursor: Reacting 2-acetylanthracene with dimethylamine hydrochloride and formaldehyde to yield 3-dimethylamino-1-(2-anthryl)-1-propanone.

-

Stereoselective Reduction: Using a lithium aluminum hydride (LAH) complex with a chiral ligand to reduce the ketone to the corresponding alcohol while inducing the desired (1R,2S) configuration.

-

Acid Salt Formation: Isolating intermediates as hydrochloride or oxalate salts to enhance stability and purity .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Ketone Formation | Dimethylamine HCl, formaldehyde, 35–40°C | Solvent polarity, reaction time |

| Enantioselective Reduction | LAH/(S)-BINAP complex, –15°C | Ligand ratio, temperature control |

| Salt Crystallization | Methanol/water mixture, seeding | Cooling rate, solvent composition |

The patent emphasizes the role of sodium hydride in facilitating nucleophilic substitutions, particularly in introducing aryloxy groups to the propanamine backbone . For instance, reacting the hydroxy intermediate with 1-fluoronaphthalene under basic conditions yields advanced intermediates with retained stereochemistry.

Structural and Conformational Analysis

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal in confirming the compound’s structure. The proton NMR spectrum reveals distinct signals for the anthracene protons (δ 7.8–8.4 ppm), the methine proton adjacent to the amino group (δ 3.9 ppm), and the hydroxyl proton (δ 2.1 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 251.32 .

Three-Dimensional Conformation

The 3D structure, accessible via PubChem’s interactive model, shows that the anthracene system lies perpendicular to the propanolamine chain, creating a sterically hindered environment around the amino group . This conformation may influence binding interactions in biological systems or catalytic processes.

Comparative Analysis with Related Compounds

Table 3: Stereoisomers and Analogues

| Compound | Molecular Formula | Key Structural Difference | Potential Use |

|---|---|---|---|

| (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL | C₁₇H₁₇NO | C1:S, C2:S configuration | Comparative biological studies |

| (1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol | C₉H₁₁F₂NO | Fluorinated phenyl group | PET radioligand development |

The (1S,2S) stereoisomer ( ) and fluorinated analogues ( ) highlight how subtle structural changes impact receptor affinity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume